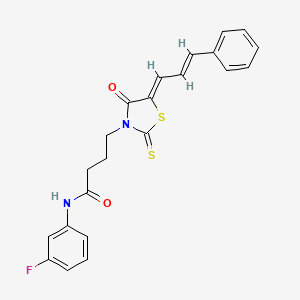

N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide

Description

N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide is a synthetic thiazolidinone derivative characterized by a complex heterocyclic core. Its structure includes:

- A thiazolidinone ring substituted with a thioxo (C=S) group at position 2 and a 4-oxo (C=O) group at position 2.

- A (Z)-configured 3-phenylallylidene moiety at position 5 of the thiazolidinone ring, contributing to planarity and conjugation.

- A butanamide chain linked to the thiazolidinone’s nitrogen atom, terminating in a 3-fluorophenyl group.

Properties

IUPAC Name |

N-(3-fluorophenyl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O2S2/c23-17-10-5-11-18(15-17)24-20(26)13-6-14-25-21(27)19(29-22(25)28)12-4-9-16-7-2-1-3-8-16/h1-5,7-12,15H,6,13-14H2,(H,24,26)/b9-4+,19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCQRLIQEHTCQD-LWZSUBOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound includes several functional groups that contribute to its biological properties. The compound features a thiazolidinone ring, which is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The thiazolidinone moiety can inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.

- Antioxidant Activity : The presence of the phenyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Biological Activity Overview

The biological activities observed for this compound include:

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects on human breast cancer cells.

- Findings : The compound demonstrated significant cytotoxicity against MCF7 cell lines, with an IC50 value indicating potent activity.

- : Suggests potential for development as a therapeutic agent in breast cancer treatment.

-

Study on Anti-inflammatory Effects :

- Objective : To assess the impact on inflammatory markers in a mouse model of arthritis.

- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, indicating reduced inflammation.

- : Highlights the compound's potential for treating inflammatory diseases.

Comparison with Similar Compounds

Key Differences :

- Substituent at Position 5 : The target compound’s allylidene group may enhance π-π stacking with bacterial enzyme targets compared to Analog 1’s furan-based substituent, which could alter binding affinity .

- Side Chain : The butanamide group in the target compound likely improves lipophilicity and membrane permeability relative to Analog 1’s carboxylic acid, which may ionize at physiological pH, reducing bioavailability .

Structural Analog 2: 4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Source : Cataloged by ECHEMI (2022) with structural identifiers .

Key Differences :

- Allylidene Substituent : Analog 2’s methyl group on the allylidene chain may sterically hinder interactions with target proteins compared to the target compound’s unsubstituted phenyl group.

- Terminal Group : The 3-fluorophenyl group in the target compound could enhance electron-withdrawing effects and metabolic stability, whereas Analog 2’s thiazole ring may participate in hydrogen bonding or metal coordination .

Implications for Drug Development

- Fluorophenyl vs. Thiazole : The 3-fluorophenyl group in the target compound may offer superior pharmacokinetic properties (e.g., longer half-life) compared to Analog 2’s thiazole, which could be prone to oxidation .

- Antibacterial Potential: Analog 1’s demonstrated activity against drug-resistant bacteria suggests that the target compound, with its analogous thiazolidinone core, warrants further testing for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.